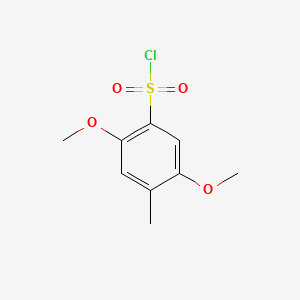

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,5-dimethoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-6-4-8(14-3)9(15(10,11)12)5-7(6)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPNDYCQGCHPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride physical properties

Technical Guide: 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride

Introduction: A Versatile Sulfonylating Agent

This compound is a specialized aromatic sulfonyl chloride reagent. Its utility in modern organic synthesis, particularly in the construction of complex sulfonamides, stems from the unique electronic and steric properties conferred by its substituted benzene ring. The presence of two methoxy groups and a methyl group influences the reactivity of the sulfonyl chloride moiety and imparts specific solubility characteristics to its derivatives.

This guide provides a comprehensive overview of the essential physical properties, spectral characteristics, and handling protocols for this compound, offering field-proven insights to facilitate its effective and safe application in research and development.

Chemical Identity and Core Physical Properties

The fundamental identity of a reagent is the bedrock of reproducible science. The key identifiers and physical properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1225058-92-3 | [1] |

| Molecular Formula | C₉H₁₁ClO₄S | [1] |

| Molecular Weight | 250.69 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | Typically ≥95.0% | [1] |

| InChI Key | DQPNDYCQGCHPNI-UHFFFAOYSA-N | [1] |

Note: Data for appearance is inferred from closely related non-methylated analogs.[2]

Structural and Spectroscopic Profile

Confirmation of a reagent's identity and purity is paramount. The following section details the expected spectroscopic signature of this compound, which serves as a self-validating system for researchers.

Molecular Structure

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectral features based on well-established principles of NMR, IR, and MS analysis.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A singlet for the aromatic methyl protons (-CH₃), likely in the δ 2.2-2.5 ppm range.

-

Two singlets for the methoxy protons (-OCH₃), expected around δ 3.8-4.0 ppm.

-

Two singlets for the two aromatic protons on the benzene ring, with chemical shifts influenced by the surrounding electron-donating and -withdrawing groups.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will provide a map of the carbon skeleton:

-

A signal for the methyl carbon.

-

Two distinct signals for the methoxy carbons.

-

Six signals for the aromatic carbons, with their chemical shifts indicating the substitution pattern.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions characteristic of the sulfonyl chloride group.

-

Two strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively.

-

C-H stretching bands for the aromatic and aliphatic groups.

-

C-O stretching for the methoxy ethers.

-

-

Mass Spectrometry (MS): Mass analysis will confirm the molecular weight.

-

The molecular ion peak (M⁺) would be expected at m/z 250, with a characteristic isotopic pattern (M+2) at m/z 252 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Synthesis, Reactivity, and Handling

General Synthesis Pathway

Aromatic sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding aromatic precursor. This process involves an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) acts as the electrophile.

Caption: General workflow for the synthesis of the title compound.

The reaction is typically performed at low temperatures to control its exothermic nature. The resulting product is often a solid that can be purified by recrystallization from a suitable solvent system.

Core Reactivity and Stability

The primary reactive site is the electrophilic sulfur atom of the sulfonyl chloride group. This compound is highly susceptible to nucleophilic attack, making it an excellent reagent for forming sulfonamides (with amines) or sulfonate esters (with alcohols).

Moisture Sensitivity: Like all sulfonyl chlorides, this compound is sensitive to moisture. It readily hydrolyzes upon contact with water to form the corresponding 2,5-dimethoxy-4-methylbenzenesulfonic acid and hydrochloric acid (HCl).[3] This reactivity necessitates storage under inert, anhydrous conditions.

Safety and Handling Protocol

Due to its corrosive nature, strict adherence to safety protocols is mandatory. The hazards are primarily associated with the sulfonyl chloride functional group.

-

GHS Hazard Classification:

Caption: Hazard communication and necessary control measures.

Experimental Protocol: Safe Handling and Quenching

-

Preparation: Before handling, ensure a chemical fume hood is operational. Have appropriate PPE (chemical splash goggles, face shield, acid-resistant gloves, lab coat) donned. Prepare a quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate) and a spill kit.

-

Dispensing: Conduct all transfers of the solid reagent within the fume hood. Use glass or stainless steel implements. Avoid creating dust.

-

Reaction Setup: Add the reagent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry is sensitive to moisture or air.

-

Quenching: After the reaction is complete, any excess sulfonyl chloride must be quenched carefully. Slowly and cautiously add the reaction mixture to a stirred, cold solution of a weak base (like sodium bicarbonate) to neutralize the resulting acids.

-

Decontamination: All glassware and equipment that came into contact with the sulfonyl chloride should be rinsed with a suitable organic solvent (e.g., acetone) followed by a careful quench with a basic solution before washing.

Conclusion

This compound is a valuable, specialized reagent for organic synthesis. Its utility is matched by its hazardous and moisture-sensitive nature. A thorough understanding of its physical properties, coupled with strict adherence to the safety and handling protocols outlined in this guide, is essential for its successful and safe implementation in the laboratory.

References

-

PubChem. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. Available at: [Link]

-

OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Available at: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethoxybenzenesulfonyl chloride 98 1483-28-9 [sigmaaldrich.com]

An In-Depth Technical Guide to 2,5-Dimethoxybenzenesulfonyl Chloride: Properties, Synthesis, and Application

A Note on the Subject Compound: This technical guide focuses on the well-characterized and widely utilized reagent, 2,5-Dimethoxybenzenesulfonyl chloride (CAS: 1483-28-9) . The initially requested topic, "2,5-Dimethoxy-4-methylbenzenesulfonyl chloride," refers to a more complex and less commonly documented derivative. The principles of synthesis, reactivity, and handling detailed herein for the parent compound provide a foundational and directly applicable framework for researchers working with related sulfonyl chlorides.

Introduction

2,5-Dimethoxybenzenesulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. As a crystalline solid, its utility lies in the highly reactive sulfonyl chloride moiety, which serves as an efficient electrophile for the construction of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The presence of two electron-donating methoxy groups on the benzene ring modulates the reactivity of the sulfonyl chloride and provides additional vectors for downstream chemical modification.

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its application, and the critical protocols for its safe handling, thereby providing a holistic understanding of this versatile chemical building block.

Section 1: Molecular Profile and Physicochemical Properties

The specific arrangement of functional groups in 2,5-Dimethoxybenzenesulfonyl chloride dictates its physical characteristics and chemical behavior. The molecular weight is a fundamental property, essential for stoichiometric calculations in synthesis.

The compound's key quantitative data are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO₄S | [1][2][3][4][5] |

| Molecular Weight | 236.67 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 235.9910076 Da | [4] |

| CAS Number | 1483-28-9 | [2][3][4] |

| Appearance | White to light yellow solid/powder | [6] |

| Melting Point | 112-116 °C | [2] |

| Boiling Point | 359.7 ± 32.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

The electrophilicity of the sulfur atom is the cornerstone of this molecule's reactivity, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in its primary application: the synthesis of sulfonamides through reaction with primary or secondary amines.

Section 2: Synthesis Protocol via Electrophilic Aromatic Substitution

The most common and industrially scalable synthesis of 2,5-Dimethoxybenzenesulfonyl chloride involves the direct chlorosulfonation of 1,4-dimethoxybenzene. This process is a classic example of electrophilic aromatic substitution.

Causality of the Experimental Design: The choice of 1,4-dimethoxybenzene as the starting material is strategic. The two methoxy groups are strong activating groups, making the aromatic ring highly electron-rich and thus susceptible to electrophilic attack. They are ortho, para-directing; since the para positions are blocked, sulfonation occurs at one of the equivalent ortho positions. Chlorosulfonic acid serves as the source of the electrophile, sulfur trioxide (SO₃), and the subsequent chlorinating agent. The reaction is conducted at low temperatures to control the significant exotherm and prevent undesired side reactions.

Detailed Step-by-Step Methodology

Safety Precedence: This reaction is hazardous and must be performed in a certified chemical fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves, is mandatory. All glassware must be thoroughly dried to prevent uncontrolled reactions.

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert, dry atmosphere.

-

Initial Charge: 1,4-dimethoxybenzene is dissolved in a suitable anhydrous solvent, such as dichloromethane, inside the reaction flask.

-

Temperature Control: The flask is submerged in an ice-salt bath to cool the internal temperature to 0-5 °C.

-

Reagent Addition: Chlorosulfonic acid (approximately 2-3 molar equivalents) is added dropwise via the dropping funnel to the stirred solution. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at low temperature for a designated period (typically 1-2 hours), allowing the reaction to proceed to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Reaction Quench and Product Precipitation: The reaction mixture is very slowly and carefully poured onto a stirred slurry of crushed ice and water. This step is highly exothermic and serves two purposes: it quenches the reaction and hydrolyzes any remaining chlorosulfonic acid, while the desired product, being insoluble in water, precipitates out as a solid.

-

Isolation: The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold deionized water to remove residual acids. It is then purified by recrystallization from a suitable solvent system (e.g., an ethanol/water or ethyl acetate/hexane mixture) to yield the final product as a crystalline solid.

-

Validation: The identity and purity of the final product are confirmed by measuring its melting point, which should be sharp and within the literature range (112-116 °C), and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,5-Dimethoxybenzenesulfonyl chloride.

Section 3: Core Applications in Drug Discovery and Development

The primary utility of 2,5-Dimethoxybenzenesulfonyl chloride is as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[7]

The reaction is a straightforward nucleophilic substitution where a primary or secondary amine attacks the electrophilic sulfur atom, displacing the chloride leaving group. The reaction is typically run in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The dimethoxy substituents on the aromatic ring can influence the final compound's solubility, metabolic stability, and receptor-binding properties, making this reagent a valuable tool for structure-activity relationship (SAR) studies.[8]

Section 4: Critical Safety and Handling Protocols

Due to its reactivity, 2,5-Dimethoxybenzenesulfonyl chloride requires strict handling procedures. It is classified as a corrosive material that causes severe skin burns and eye damage.[9][10][11][12]

-

Handling: All manipulations must be conducted within a chemical fume hood.[13] Personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, is essential to prevent contact.[9][10]

-

Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] It should be kept away from water and incompatible materials such as strong bases and oxidizing agents.[11][12]

-

Spills: In case of a spill, the area should be evacuated. The spilled solid should be carefully covered with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use water. The contained material should be collected in a sealed container for proper disposal.[9][13]

-

Disposal: Waste must be disposed of in accordance with local, regional, and national environmental regulations. Due to its hazardous nature, it should be handled by a licensed professional waste disposal service.[10]

Conclusion

2,5-Dimethoxybenzenesulfonyl chloride is more than just a chemical with a specific molecular weight; it is a versatile and powerful tool for chemical synthesis. Its well-defined physicochemical properties, established synthetic route, and predictable reactivity make it an indispensable building block for researchers in drug discovery and materials science. A thorough understanding of its properties, coupled with a rigorous adherence to safety protocols, enables scientists to fully leverage its potential in the creation of novel and complex molecules.

References

-

Chemsrc. (2025, August 25). 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9. Retrieved from [Link]

- Google Patents. (CN1434029A). 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9). Retrieved from [Link]

-

PubChem. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. Retrieved from [Link]

-

PubChem. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626. Retrieved from [Link]

-

Purosolv. (2024, December 23). The Use of Pharma-Grade MDC in Cancer Drug Research. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Google Patents. (CN108084062A). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9 | Chemsrc [chemsrc.com]

- 3. 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethoxybenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Safe Handling of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental principles of safe laboratory practice with this reactive compound. By understanding the causality behind each recommendation, scientific personnel can mitigate risks effectively and ensure a secure research environment.

Core Compound Profile and Hazard Identification

This compound (CAS No. 1483-28-9) is a substituted aromatic sulfonyl chloride commonly utilized as a reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[1] While an effective synthetic tool, its utility is matched by its significant hazardous properties, primarily stemming from the electrophilic nature of the sulfonyl chloride group.

The compound typically appears as a white to light yellow crystalline solid.[1] Its primary danger lies in its classification as a corrosive substance that causes severe skin burns and eye damage.[2][3] This corrosivity is exacerbated by its high reactivity with nucleophiles, most notably water.

Causality of Hazard: The sulfur atom in the sulfonyl chloride moiety is highly electron-deficient, making it a potent electrophile. Upon contact with water or moisture, it undergoes rapid, exothermic hydrolysis. This reaction produces 2,5-dimethoxy-4-methylbenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[4][5] The generation of HCl gas can cause a rapid pressure buildup in sealed containers and is responsible for the severe irritation and damage to respiratory tracts, skin, and eyes.[5][6]

GHS Classification and Safety Data

A summary of the critical safety and physical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1483-28-9 | [1][3][7] |

| Molecular Formula | C₈H₉ClO₄S | [1][3] |

| Molecular Weight | 236.67 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 112-116 °C | [7] |

| GHS Signal Word | Danger | [3] |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [3] |

| Primary Hazard Class | 8 (Corrosive) | [2] |

Proactive Risk Assessment & Mitigation

A foundational principle of laboratory safety is proactive risk assessment. Before any manipulation of this compound, a thorough evaluation of the experimental procedure must be conducted to identify potential exposure points and implement appropriate controls.

The following workflow provides a self-validating system for risk mitigation.

Caption: Workflow for assessing and mitigating risks before handling the reagent.

Standard Operating Procedures for Safe Handling

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to create multiple barriers to exposure.

Engineering Controls: The Primary Barrier

All work with this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8][9] This is the most critical control measure as it contains airborne powder and protects the user from inhaling corrosive dust or HCl vapors generated from incidental contact with atmospheric moisture.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is a final barrier and does not replace the need for engineering controls.[10] The selection of appropriate PPE is critical to prevent contact with this corrosive solid.

Detailed PPE Donning Protocol:

-

Inner Gloves: Don a pair of nitrile gloves. This provides a base layer of protection.

-

Protective Gown: Wear a long-sleeved, chemical-resistant lab coat or gown. Ensure it is fully buttoned.

-

Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[9] Crucially, a full-face shield must be worn over the goggles. [5][10][11] This is required to protect the entire face from splashes during transfers or quenching procedures.

-

Outer Gloves: Don a second pair of chemical-resistant gloves (nitrile or neoprene) over the first pair and the cuff of the lab coat.[11][12] This prevents skin exposure at the wrist.

-

Respiratory Protection (If Required): If there is a risk of generating significant dust outside of a fume hood (a practice that should be avoided), a NIOSH-approved air-purifying respirator with acid gas/HEPA cartridges is necessary.[11][12]

Prudent Handling Practices

-

Moisture Avoidance: This is the guiding principle. Use flame-dried glassware and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[13] Never leave a container of the reagent open to the atmosphere.

-

Weighing: Weigh the solid in a disposable weigh boat or a tared, sealed container directly inside the fume hood.

-

Transfers: Use spatulas and powder funnels to minimize the generation of dust.

-

Reaction Quenching: Be aware that quenching a reaction mixture containing residual sulfonyl chloride can be highly exothermic. Quench slowly and with cooling.

Emergency Response Protocols

Immediate and correct action is vital in the event of an exposure or spill.

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[6][14] Flush the affected skin with copious amounts of water for at least 15 minutes.[15][16] Seek immediate medical attention.[6][14]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][14] Remove contact lenses if present and easy to do. Call for immediate medical assistance, specifically an ophthalmologist.

-

Inhalation: Move the victim to fresh air immediately.[6][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the material was ingested).[14] Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting due to the risk of perforating the esophagus.[6] If the person is conscious, have them rinse their mouth with water.[6] Seek immediate medical attention.

Spill Management

The response to a spill is dictated by its size and location. Under no circumstances should water be used for cleanup , as it will exacerbate the hazard by generating HCl gas.[15]

Caption: Decision tree for responding to a spill of the sulfonyl chloride.

Spill Cleanup Protocol (Small, Contained Spill):

-

Ensure you are wearing the full PPE described in section 4.2.

-

Gently cover the spill with a dry, inert absorbent material such as sand, soda ash, or vermiculite.[15] Do not use combustible materials like paper towels.

-

Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste.[6][15]

-

Wipe the area with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), followed by soap and water, ensuring all residues are collected for disposal.

-

Dispose of all contaminated materials as hazardous waste.

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage Conditions

-

Store in a cool, dry, well-ventilated area designated as a corrosives storage area.[5][6][9]

-

The container must be kept tightly closed to prevent reaction with atmospheric moisture.[6][8][9]

-

Store away from incompatible materials, particularly water, strong bases, alcohols, and oxidizing agents.[5][9]

Waste Disposal

-

All waste containing this compound, including empty containers and cleanup materials, must be treated as hazardous waste.[8][15]

-

Dispose of waste through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations.[8][15]

References

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

-

Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO-. (n.d.). New Jersey Department of Health. [Link]

-

Sulfuryl chloride - Sciencemadness Wiki. (2023). Sciencemadness. [Link]

-

Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

sulphuryl chloride - Sdfine. (n.d.). S D FINE- CHEM LIMITED. [Link]

-

Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. [Link]

-

Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management. [Link]

-

Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services. [Link]

-

Protective Equipment - American Chemistry Council. (n.d.). American Chemistry Council. [Link]

-

4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (2003). UNEP Publications. [Link]

-

2,5-Dimethoxybenzenesulfonyl chloride - Introduction. (2024). ChemBK. [Link]

-

2,5-Dimethoxybenzenesulfonyl chloride. (n.d.). PubChem. [Link]

-

2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9. (2025). Chemsrc. [Link]

Sources

- 1. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. nbinno.com [nbinno.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9 | Chemsrc [chemsrc.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. pppmag.com [pppmag.com]

- 11. epa.gov [epa.gov]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. actylislab.com [actylislab.com]

- 15. nj.gov [nj.gov]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to Methoxy-Substituted Aryl Protecting Groups: A Mechanistic and Practical Analysis of PMB-Cl and MBS-Cl

Introduction: Deciphering "Mbs-Cl" in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields.[1] The query "Mbs-Cl" presents a critical ambiguity that lies at the heart of a common confusion between two distinct reagents with vastly different applications: p-methoxybenzyl chloride (PMB-Cl) and p-methoxybenzenesulfonyl chloride (MBS-Cl). While both feature a p-methoxyphenyl moiety, their roles as protecting group precursors are fundamentally different.

This guide will first elucidate the distinction between these two reagents. It will then provide an in-depth technical exploration of the far more common and versatile PMB (p-methoxybenzyl) group , detailing its installation, mechanism of action, and diverse deprotection strategies. Subsequently, it will address the MBS (p-methoxybenzenesulfonyl) group , focusing on its formation of robust sulfonamides and the more challenging conditions required for their cleavage. This dual-focus structure is designed to provide clarity and comprehensive, actionable insights for researchers, scientists, and drug development professionals.

Part 1: The PMB (p-Methoxybenzyl) Group: A Versatile Workhorse

The p-methoxybenzyl (PMB) group is a widely employed protecting group for hydroxyl and amino functionalities.[2] Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, the multiple orthogonal methods available for its removal, particularly the mild oxidative cleavage that leaves many other protecting groups intact.[1][2] The precursor reagent is p-methoxybenzyl chloride (PMB-Cl).

Mechanism of PMB Protection

The introduction of the PMB group typically proceeds via a Williamson ether synthesis for alcohols or a nucleophilic substitution for amines.[2][3] The reaction involves the deprotonation of the alcohol or amine with a suitable base to form a potent nucleophile, which then attacks the electrophilic benzylic carbon of PMB-Cl in an SN2 reaction.

-

For Alcohols: A moderately strong base like sodium hydride (NaH) is commonly used to generate the alkoxide.[2]

-

For Amines: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is sufficient to facilitate the reaction.[3]

Caption: General workflow for the protection of alcohols or amines using PMB-Cl.

Mechanism of PMB Deprotection

The key advantage of the PMB group is its susceptibility to removal under conditions that do not affect other common protecting groups like benzyl (Bn) or silyl ethers.

The most characteristic deprotection method for PMB ethers involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][4] The electron-donating p-methoxy group is crucial for this mechanism, as it stabilizes the intermediate radical cation formed upon single-electron transfer (SET) to DDQ.[2] This makes the PMB ether significantly more labile to oxidation than a standard benzyl ether.[2] The resulting carbocation is trapped by water, leading to the release of the free alcohol and p-methoxybenzaldehyde.

Caption: Mechanism of oxidative deprotection of PMB ethers using DDQ.

PMB ethers can also be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[3] The PMB group is more acid-labile than a simple benzyl group due to the ability of the p-methoxy substituent to stabilize the resulting benzylic carbocation through resonance. This allows for selective deprotection in the presence of other acid-sensitive groups if conditions are carefully controlled.

Experimental Protocols and Data

-

Preparation: To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the primary alcohol (1.0 eq.) in THF dropwise.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction: Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq.) dropwise to the reaction mixture.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

-

Preparation: Dissolve the PMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).

-

Reaction: Add DDQ (1.5 eq.) portion-wise to the solution at room temperature. The reaction mixture typically turns dark green or brown.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the deprotected alcohol.

| Substrate Type | Protecting Reagent | Deprotecting Reagent | Typical Conditions | Typical Yield | Reference |

| Primary Alcohol | PMB-Cl, NaH | DDQ | NaH in THF, 0°C to RT | >90% | [2] |

| Phenol | PMB-Cl, K₂CO₃ | TFA | K₂CO₃ in DMF, RT | >95% | [3] |

| Primary Amine | PMB-Cl, TEA | H₂, Pd/C | TEA in DCM, RT | >90% | [5] |

Part 2: The MBS (p-Methoxybenzenesulfonyl) Group: A Robust Amine Anchor

In contrast to the versatile PMB group, the p-methoxybenzenesulfonyl (MBS) group, installed using MBS-Cl, forms a sulfonamide linkage with amines. Sulfonamides are exceptionally stable functional groups, known for their resistance to a wide array of acidic, basic, and oxidative/reductive conditions. This robustness makes them less suitable as general-purpose protecting groups, as their removal often requires harsh conditions that can compromise other functionalities.[6] However, this stability is highly valued in medicinal chemistry and for applications where a permanent or semi-permanent modification is desired.

Mechanism of MBS Protection (Sulfonamide Formation)

The reaction of an amine with p-methoxybenzenesulfonyl chloride is a straightforward nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Caption: Mechanism of MBS-sulfonamide formation from a primary amine.

Mechanism of MBS Deprotection (Sulfonamide Cleavage)

The cleavage of the highly stable S-N bond in arenesulfonamides is challenging and is the primary reason they are not commonly used as protecting groups.[4][6] The deprotection almost exclusively relies on powerful reductive methods.

One of the milder, albeit potent, methods for sulfonamide cleavage involves the use of samarium(II) iodide (SmI₂).[4][7][8][9] The mechanism is believed to proceed via a single-electron transfer from SmI₂ to the arenesulfonyl group.[8] This forms a radical anion intermediate which then fragments to cleave the S-N bond, ultimately yielding the free amine after work-up. For primary sulfonamides, prior activation by N-acylation (e.g., with trifluoroacetic anhydride) can facilitate the reductive cleavage at lower temperatures.[4][10]

Caption: Reductive deprotection of a sulfonamide using Samarium Iodide (SmI₂).

Other reductive methods include dissolving metal reductions (e.g., sodium in liquid ammonia) or the use of low-valent titanium reagents, though these are often less chemoselective.[5][11]

Experimental Protocols and Data

-

Preparation: Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.

-

Reaction: Add a solution of p-methoxybenzenesulfonyl chloride (MBS-Cl, 1.1 eq.) in DCM dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize or purify by column chromatography to obtain the pure sulfonamide.

| Deprotection Method | Reagents | Conditions | Substrate Compatibility | Typical Yield | Reference |

| Reductive Cleavage | SmI₂ | THF/DMPU, Heat | Tolerates many groups, but strongly reducing. | 60-90% | [8][9] |

| Reductive Cleavage (Activated) | 1) TFAA, 2) SmI₂ | THF, -78 °C | Milder conditions, better for sensitive substrates. | 70-95% | [4][10] |

| Acidic Hydrolysis | Trifluoromethanesulfonic acid (TfOH) | Heat | Limited to certain electron-deficient systems. | Variable | [12] |

| Low-Valent Titanium | TiCl₃, Li | THF, RT | Strongly reducing, affects reducible groups. | 50-85% | [11] |

Conclusion: A Tale of Two Reagents

The distinction between PMB-Cl and MBS-Cl is a critical lesson in the precise language of organic chemistry.

-

PMB-Cl is the precursor to the PMB group , a versatile and widely used protecting group for alcohols and amines, prized for its mild, oxidative removal which provides an orthogonal deprotection strategy.

-

MBS-Cl is the precursor to the MBS-sulfonamide linkage, which represents a highly robust and stable modification of an amine. Its use as a temporary protecting group is limited by the harsh reductive conditions required for its cleavage.

For the practicing chemist, understanding the profound mechanistic and practical differences between these two methoxy-substituted aryl chlorides is essential for strategic synthetic planning. The choice between them is not one of preference, but of fundamentally different synthetic goals. This guide has aimed to provide the in-depth technical knowledge required to make that choice with confidence and to execute the corresponding transformations with a high degree of success.

References

-

Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. ([Link])

-

Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Protection and Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Retrieved from [Link]

-

Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602-1603. ([Link])

-

Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. ([Link])

-

Murphy, J. A., et al. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society, 129(51), 15734–15735. ([Link])

-

LookChem. (n.d.). Deprotection of Arenesulfonamides with Samarium Iodide. Retrieved from [Link]

-

Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18456-18461. ([Link])

-

Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. ([Link])

-

Lee, J., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3612-3623. ([Link])

-

Organic Syntheses. (n.d.). The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group in Synthesis. Retrieved from [Link]

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. ([Link])

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. ([Link])

- U.S. Patent No. 8,263,808 B2. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. ()

-

Vince, R. (Ed.). (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Future Medicinal Chemistry, 4(13), 1705-1720. ([Link])

-

PubMed. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical & Pharmaceutical Bulletin, 72(2), 213-219. ([Link])

-

ResearchGate. (2016). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lookchem.com [lookchem.com]

- 10. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]

- 11. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

- 12. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

Spectroscopic Data for 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the rationale behind the spectral interpretations and the experimental considerations for acquiring high-quality data.

Molecular Structure and Key Features

This compound possesses a substituted benzene ring with two electron-donating methoxy groups, one electron-donating methyl group, and a strongly electron-withdrawing sulfonyl chloride group. This combination of substituents creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl and methoxy protons. The electron-donating methoxy and methyl groups and the electron-withdrawing sulfonyl chloride group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H (H-6) |

| ~7.0 | s | 1H | Ar-H (H-3) |

| ~3.9 | s | 3H | OCH₃ (at C-2) |

| ~3.8 | s | 3H | OCH₃ (at C-5) |

| ~2.3 | s | 3H | CH₃ (at C-4) |

Interpretation:

-

The two aromatic protons are predicted to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The proton at the 6-position (adjacent to the sulfonyl chloride group) is expected to be the most downfield due to the strong deshielding effect of the -SO₂Cl group. The proton at the 3-position will be upfield relative to the H-6 proton, influenced by the two ortho/para electron-donating methoxy groups.

-

The two methoxy groups will appear as sharp singlets. Their exact chemical shifts can be influenced by slight differences in their electronic environment.

-

The methyl group at the 4-position will also be a singlet, appearing in the typical alkyl region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (Ar-C-OCH₃) |

| ~152 | C-5 (Ar-C-OCH₃) |

| ~138 | C-4 (Ar-C-CH₃) |

| ~135 | C-1 (Ar-C-SO₂Cl) |

| ~118 | C-6 (Ar-CH) |

| ~115 | C-3 (Ar-CH) |

| ~56.5 | OCH₃ |

| ~56.0 | OCH₃ |

| ~16 | CH₃ |

Interpretation:

-

The quaternary carbons attached to the oxygen atoms (C-2 and C-5) are expected to be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atoms.

-

The carbon bearing the sulfonyl chloride group (C-1) will also be significantly downfield.

-

The protonated aromatic carbons (C-3 and C-6) will appear in the typical aromatic region.

-

The two methoxy carbons and the methyl carbon will have characteristic chemical shifts in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride group and vibrations from the substituted benzene ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃, OCH₃) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1370-1350 | Strong | Asymmetric SO₂ stretch |

| ~1250 | Strong | Aryl-O-CH₃ stretch |

| ~1180-1160 | Strong | Symmetric SO₂ stretch |

| ~880-820 | Strong | C-H out-of-plane bending (isolated Ar-H) |

| ~600-500 | Strong | S-Cl stretch |

Interpretation:

-

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.

-

The strong band due to the aryl-O-CH₃ stretch is indicative of the methoxy groups.

-

The S-Cl stretching vibration typically appears in the lower frequency region of the spectrum.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 250/252 | [M]⁺˙ (Molecular ion) |

| 215 | [M - Cl]⁺ |

| 187 | [M - SO₂Cl]⁺ |

| 172 | [M - SO₂Cl - CH₃]⁺ |

| 151 | [C₈H₇O₂]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺˙) is expected at m/z 250, with a characteristic isotopic peak at m/z 252 ([M+2]⁺˙) with approximately one-third the intensity, confirming the presence of one chlorine atom.

-

Loss of a chlorine radical will lead to a fragment at m/z 215.

-

A significant fragmentation pathway is the loss of the sulfonyl chloride radical (•SO₂Cl) to give a fragment at m/z 187, corresponding to the 2,5-dimethoxy-4-methylphenyl cation.

-

Subsequent fragmentation of the [M - SO₂Cl]⁺ ion, such as the loss of a methyl radical, can also be observed.

Figure 3: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural characterization of this compound. By understanding the interplay of the various functional groups and their influence on the spectroscopic properties, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for acquiring high-quality data, ensuring the reliability of future experimental work.

References

- Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(10), 847-851.

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]

-

ChemSrc. (2025, August 25). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9). Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]

Solubility of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: Understanding the Molecule

This compound is a bespoke sulfonyl chloride derivative. Its utility in the synthesis of complex molecules, particularly in the creation of sulfonamides, is fundamentally governed by its behavior in solution. The molecular architecture—a benzene ring substituted with two electron-donating methoxy groups, a methyl group, and a highly reactive sulfonyl chloride functional group—dictates its solubility profile. The interplay between the polar sulfonyl chloride moiety and the relatively nonpolar substituted aromatic ring results in a nuanced solubility across a spectrum of organic solvents. A critical consideration for any experimental design is the electrophilic nature of the sulfonyl chloride group, which renders the compound susceptible to solvolysis by nucleophilic solvents such as water and alcohols.[1]

Physicochemical Properties (Inferred from 2,5-Dimethoxybenzenesulfonyl chloride)

While specific experimental data for the 4-methyl derivative is not widely published, we can infer key properties from the closely related 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9).[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₄S | - |

| Molecular Weight | 250.70 g/mol | - |

| Appearance | Expected to be a white to light yellow solid | [2] |

| XLogP3 | 1.5 | [4] |

| Reactivity | Corrosive; reacts with water and moisture | [2][5] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. The molecule possesses both polar (sulfonyl chloride, methoxy groups) and nonpolar (aromatic ring, methyl group) characteristics.

-

Polar Aprotic Solvents : Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are anticipated to be excellent choices. Their high polarity can effectively solvate the polar regions of the sulfonyl chloride without the risk of reaction, as they lack acidic protons.[1]

-

Halogenated Solvents : Dichloromethane (DCM) and chloroform are expected to be effective solvents. Their polarity is well-suited to dissolve the compound without promoting solvolysis.[1]

-

Ethers : Tetrahydrofuran (THF) and diethyl ether are likely to be moderate to good solvents. THF, being more polar, is generally a better solvent for moderately polar compounds.[1]

-

Aromatic Hydrocarbons : Solvents such as toluene and benzene are expected to have lower solvating power for this compound due to their nonpolar nature, which is less compatible with the polar functional groups.[1]

-

Protic Solvents : Alcohols (e.g., methanol, ethanol) and water will dissolve the compound but will also react with the sulfonyl chloride group to form sulfonate esters or sulfonic acid, respectively.[1][6] This reactivity makes them generally unsuitable as solvents for reactions unless solvolysis is the intended outcome.

Qualitative Solubility Profile

While quantitative data is scarce in the public domain, a qualitative assessment based on the principles discussed above provides a practical starting point for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Aprotic Polar | Acetonitrile, DMF, DMSO | High | Highly polar and aprotic, ideal for dissolving without reaction.[1] |

| Halogenated | Dichloromethane, Chloroform | High | Polarity is well-matched to the compound's functionalities.[1] |

| Ethers | THF, Diethyl Ether | Moderate to High | Ethers provide sufficient polarity for solvation.[1] |

| Ketones | Acetone, MEK | Moderate | Polar aprotic nature should allow for good dissolution.[1] |

| Esters | Ethyl Acetate | Moderate | Moderately polar and aprotic, making it a suitable choice.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Less effective due to their nonpolar character.[1] |

| Protic Solvents | Methanol, Ethanol, Water | Soluble (with reaction) | The compound will dissolve but undergo solvolysis.[6][7] |

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for determining the solubility of this compound in a laboratory setting.

Protocol for Rapid Qualitative Solubility Assessment

This method offers a quick, preliminary evaluation of solubility in various solvents.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Dry test tubes or small vials

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.[6]

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise, quantitative measure of solubility.

Workflow for Quantitative Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Filtration apparatus (optional)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After equilibration, stop stirring and allow the excess solid to settle completely.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., a round-bottom flask or vial).

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).[6]

-

Safety and Handling

This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.[2][5] It can cause severe skin burns and eye damage.[8] Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[5]

Conclusion

References

-

PubChem. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. Available from: [Link]

-

Cheméo. Chemical Properties of 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9). Available from: [Link]

-

PubChem. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626. Available from: [Link]

- Google Patents. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. Available from: [Link]

-

Moodie, R. B., & Barnett, K. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 914-918. Available from: [Link]

-

Bentley, T. W., & Jones, R. O. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 45–59. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 3. 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Emerging Potential of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Legacy and Modern Resurgence of the Sulfonamide Scaffold

The journey of the sulfonamide functional group in medicinal chemistry is a testament to its remarkable versatility and enduring impact on human health. From the pioneering discovery of prontosil, the first commercially available antibacterial agent, to the development of a wide array of drugs targeting diverse pathologies, the sulfonamide moiety has remained a cornerstone of drug design.[1][2] Its continued prevalence stems from its unique combination of synthetic accessibility, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[3]

This technical guide delves into the untapped potential of a specific, yet promising, building block: 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride . By dissecting its structural components—the reactive sulfonyl chloride, the electronically-modulating methoxy groups, and the lipophilic methyl group—we will construct a forward-looking prospectus on its potential applications in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical space and leverage the proven attributes of the benzenesulfonamide scaffold.

Physicochemical Properties and Synthesis of this compound: The Foundation for Innovation

A thorough understanding of the physicochemical properties of a lead compound is paramount for successful drug development. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing in a laboratory setting. The presence of the two methoxy groups enhances its solubility in a range of organic solvents, facilitating its use in various reaction conditions.[4]

The synthesis of this compound is typically achieved through the chlorosulfonation of 1,4-dimethoxy-2-methylbenzene. This electrophilic aromatic substitution reaction is a well-established and scalable process, ensuring a reliable supply of the starting material for research and development activities.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₄S | N/A |

| Molecular Weight | 250.70 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents | [4] |

Core Directive: Unveiling the Therapeutic Potential

The true value of this compound lies in the diverse therapeutic possibilities of its sulfonamide derivatives. The following sections explore potential applications, grounded in the established biological activities of related compounds and the predictable influence of its unique substitution pattern.

As a Scaffold for Novel Antimicrobial Agents

The sulfonamide moiety is historically renowned for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5] The substitution pattern on the benzene ring of this compound offers intriguing possibilities for developing new antimicrobial agents with potentially improved efficacy or a differentiated spectrum of activity.

The methoxy groups can modulate the electronic properties of the sulfonamide, influencing its pKa and, consequently, its ability to mimic the natural substrate, p-aminobenzoic acid (PABA).[6] Furthermore, the 4-methyl group can enhance lipophilicity, potentially improving cell wall penetration in Gram-positive and Gram-negative bacteria. Research on other methyl-substituted benzenesulfonamide derivatives has demonstrated significant antimicrobial activity against a range of pathogens.[7]

Targeting Carbonic Anhydrases for Anticancer Therapy

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation. In the context of oncology, certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. The sulfonamide group is a classic zinc-binding group and is the cornerstone of numerous clinically used CA inhibitors.[8]

The 2,5-dimethoxy and 4-methyl substituents of our lead molecule can be strategically utilized to achieve isoform-selective inhibition. The methoxy groups can form hydrogen bonds with amino acid residues in the active site, while the methyl group can occupy hydrophobic pockets, leading to enhanced binding affinity and selectivity.[8] The development of potent and selective CA IX and XII inhibitors from this scaffold could offer a novel therapeutic strategy for a variety of cancers.[9]

Inhibition of Acetylcholinesterase: A Potential Avenue for Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a validated therapeutic approach for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders. Interestingly, 2,5-dimethoxybenzenesulfonyl chloride, a structurally related compound, has been reported to be a potent inhibitor of AChE.[4]

This suggests that sulfonamide derivatives of this compound could also exhibit AChE inhibitory activity. The dimethoxy substitution pattern is a common feature in many CNS-active compounds, and the methyl group could further enhance blood-brain barrier penetration.[3][6]

Synthetic Strategies and Experimental Protocols

The primary utility of this compound in medicinal chemistry is as a reactant for the synthesis of sulfonamides. The reaction with a primary or secondary amine is typically straightforward and high-yielding.

General Protocol for the Synthesis of N-Substituted 2,5-Dimethoxy-4-methylbenzenesulfonamides

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Pyridine or triethylamine (1.1 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (pyridine or triethylamine, 1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with the organic solvent.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Visualizing the Potential: Diagrams for Clarity

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Hypothetical Inhibition of CA IX in the Tumor Microenvironment.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a readily accessible and highly versatile scaffold for the development of novel therapeutic agents. The strategic combination of the sulfonamide-forming sulfonyl chloride, the electronically influential methoxy groups, and the lipophilicity-enhancing methyl group provides a rich chemical space for exploration. The potential applications in antimicrobial, anticancer, and neurodegenerative disease research are compelling and warrant further investigation. This technical guide serves as a foundational resource to inspire and guide researchers in harnessing the potential of this promising building block to create the next generation of innovative medicines.

References

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. Available at: [Link]

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

2,4-Dimethoxybenzenesulfonyl chloride. (n.d.). MySkinRecipes. Available at: [Link]

-

Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (n.d.). PMC - NIH. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Available at: [Link]

-

N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. (n.d.). PMC - NIH. Available at: [Link]

-

Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. (n.d.). Drexel University. Available at: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Available at: [Link]

-

The role of the methoxy group in approved drugs. (2024). PubMed. Available at: [Link]

-

The role of the methoxy group in approved drugs. (n.d.). Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Available at: [Link]

-

A few biologically active sulfonamide derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. Available at: [Link]

-

2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. (n.d.). PubChem. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Reactivity of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride with Nucleophiles

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride, a specialized aromatic sulfonyl chloride. The document delineates the fundamental principles governing its reactions with various nucleophiles, including amines, alcohols, and water. By examining the electronic and steric effects of the aryl substituents, this guide offers predictive insights into the compound's reactivity profile. Detailed, field-proven experimental protocols are provided for the synthesis of corresponding sulfonamides and sulfonate esters, complete with mechanistic diagrams and structured data tables. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in synthetic organic chemistry.

Introduction and Significance

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. These functional groups are not merely stable derivatives but are pivotal in medicinal chemistry and materials science. Sulfonamides are a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs.[1][2] Sulfonate esters are highly valued as excellent leaving groups in nucleophilic substitution reactions, effectively converting a poorly reactive hydroxyl group into a highly reactive one.[3]

This compound is a polysubstituted aromatic sulfonyl chloride. Its unique substitution pattern—two electron-donating methoxy groups and a weakly electron-donating methyl group—imparts specific electronic properties to the sulfonyl functional group. Understanding these properties is critical for predicting its reactivity relative to more common reagents like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride. This guide will explore the nuanced reactivity of this specific reagent, providing the theoretical grounding and practical methodologies required for its successful application.

Synthesis and Physicochemical Properties

This compound is typically synthesized via electrophilic chlorosulfonation of the corresponding 1,4-dimethoxy-2-methylbenzene. While direct synthesis protocols for this specific molecule are not widely published, analogous procedures involve reacting the parent aromatic compound with chlorosulfonic acid.[1][4]